N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to inhibit enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved by reacting 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate oxidizing agent to yield the pyridazinone ring.
Introduction of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be done by reacting the pyridazinone with an ethylating agent such as ethyl bromide under basic conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dihydropyridazine derivatives.
Substitution: Products include various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study enzyme inhibition due to its sulfonamide group. It can serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicine, the compound’s potential as a pharmaceutical agent can be explored. The pyridazinone core is known for its biological activity, and the sulfonamide group is a common motif in drugs. This compound could be investigated for its potential to treat various diseases.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide likely involves the inhibition of specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The pyridazinone core may interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-ethylbenzenesulfonamide
Uniqueness
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy group on the phenyl ring and the methoxy group on the benzenesulfonamide moiety can significantly influence the compound’s properties and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-30-18-8-6-17(7-9-18)19-10-12-22(26)25(24-19)14-13-23-31(27,28)21-15-16(2)5-11-20(21)29-3/h5-12,15,23H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWSSDYVOWUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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